7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488779
InChI: InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H
SMILES:
Molecular Formula: C21H14ClNO3
Molecular Weight: 363.8 g/mol

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one

CAS No.:

Cat. No.: VC20488779

Molecular Formula: C21H14ClNO3

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one -

Specification

Molecular Formula C21H14ClNO3
Molecular Weight 363.8 g/mol
IUPAC Name 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2-one
Standard InChI InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H
Standard InChI Key XCTDFSSYMGKGKA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is systematically named 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2(1H)-one under IUPAC guidelines. Its structure integrates a quinolinone core substituted at the 7-position with chlorine and at the 1-position with a 4-hydroxy-3-phenoxyphenyl group. Common synonyms include L-701,324, CS-2045, and 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one . The CAS registry number 142326-59-8 uniquely identifies it in chemical databases .

Molecular and Structural Features

The molecular formula C₂₁H₁₄ClNO₃ corresponds to a molar mass of 363.79–363.8 g/mol . Key structural elements include:

  • A quinolin-2-one backbone with a ketone oxygen at position 2.

  • A chlorine substituent at position 7.

  • A 4-hydroxy-3-phenoxyphenyl group at position 1, introducing steric and electronic complexity.

The canonical SMILES representation, C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O, and InChIKey XCTDFSSYMGKGKA-UHFFFAOYSA-N, facilitate computational modeling and database searches.

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Experimental and predicted properties include:

PropertyValueSource
Melting Point308°C
Boiling Point584.7±50.0°C (Predicted)
Density1.389±0.06 g/cm³ (Predicted)
Solubility in DMSO36.4 mg/mL
Vapor Pressure (25°C)1.57×10⁻¹² mmHg
pKa4.50±1.00 (Predicted)

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO, suggesting utility in in vitro assays . Its low vapor pressure implies stability under ambient conditions, though decomposition may occur near the melting point .

Synthesis and Manufacturing

General Synthetic Strategies

Although detailed protocols for 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one are scarce, its synthesis likely follows established routes for quinolinone derivatives:

  • Condensation: Coupling of a chlorinated quinoline precursor with a phenolic ether intermediate.

  • Cyclization: Intramolecular lactam formation under acidic or basic conditions.

  • Functionalization: Late-stage chlorination and phenoxylation via electrophilic substitution.

A hypothetical pathway involves:

  • Bromination of 7-hydroxyquinolin-2-one followed by Ullmann coupling with 4-hydroxy-3-phenoxyphenylboronic acid.

  • Purification via column chromatography or recrystallization.

Challenges and Optimization

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 1- and 7-positions.

  • Stability: The phenolic -OH group may require protection (e.g., as a silyl ether) during synthesis.

Biological Activity and Applications

Material Science Applications

The rigid aromatic structure and substituent diversity make this compound a candidate for:

  • Organic semiconductors: Charge transport in thin-film transistors.

  • Metal-organic frameworks (MOFs): Ligand design for porous materials.

PrecautionRecommendation
Personal ProtectionGloves, lab coat, eye protection
First AidRinse eyes/skin with water; seek medical advice
StorageSealed in dry, room temperature

Environmental Impact

With a WGK Germany rating of 3, it is deemed highly hazardous to aquatic environments . Disposal must comply with hazardous waste regulations.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis. Predicted logP values (~3.5) suggest moderate retention times .

Mass Spectrometry

ESI-MS in positive mode should yield a [M+H]⁺ ion at m/z 364.8, with fragments corresponding to loss of Cl (-35.5) and phenoxy groups (-94.1).

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